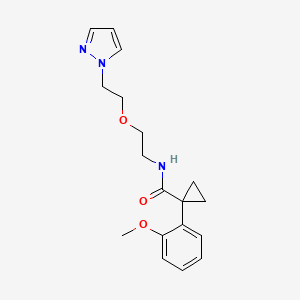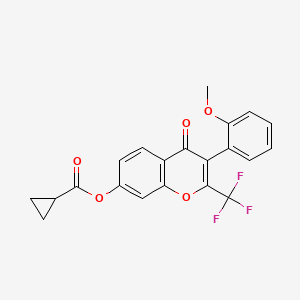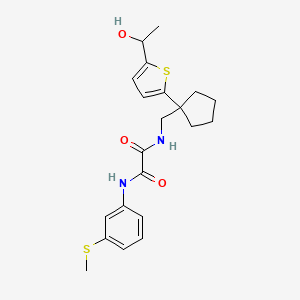
3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine
概要
説明
3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine, also known as CHPD, is a compound with the chemical formula C6H9ClN4 . It has a molecular weight of 172.62 . The compound is available in powder form .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3,6-Dichloro-4,5-dimethylpyridazine with hydrazine monohydrate . The reaction is carried out at 90°C for 4 hours . After the reaction, the mixture is mixed with water, and the precipitate is filtered off, washed with water, and dried over phosphorus pentoxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9ClN4/c1-3-4(2)6(9-8)11-10-5(3)7/h8H2,1-2H3,(H,9,11) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available at this time.科学的研究の応用
3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various pharmaceuticals, such as antifungal drugs, antiviral drugs, and antibiotics. It is also used as a catalyst in the synthesis of organic compounds, such as amino acids and peptides. In addition, this compound has been used in the synthesis of polymers and in the preparation of nanomaterials.
作用機序
The mechanism of action of 3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine is not fully understood. However, it is believed that the chlorine atom present in the compound is responsible for its reactivity. The chlorine atom is able to form hydrogen bonds with other molecules, allowing it to act as a catalyst in various reactions. In addition, the nitrogen atom present in the compound can act as a nucleophile, allowing it to participate in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have antifungal and antiviral properties in laboratory studies. In addition, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties in animal studies.
実験室実験の利点と制限
3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively inexpensive and can be stored for long periods of time. However, it is not soluble in organic solvents, and it is toxic in high concentrations.
将来の方向性
There are several potential future directions for 3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine research. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, HIV/AIDS, and Alzheimer’s disease. Another potential direction is to investigate its potential as a catalyst for the synthesis of organic compounds and polymers. Finally, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects.
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H302, H312, H314, H317, H318, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
特性
IUPAC Name |
(6-chloro-4,5-dimethylpyridazin-3-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-3-4(2)6(9-8)11-10-5(3)7/h8H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWQGBKWNXRDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1NN)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2660727.png)
![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2660728.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2660729.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2660732.png)



![2-[[(2R)-2-[Hydroxy-bis(4-methoxyphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol](/img/structure/B2660737.png)
![6-[3-(dimethylamino)acryloyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2660738.png)
![2-(4-(Tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2660739.png)


